5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde
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Overview
Description
5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde: is a heterocyclic compound that features a fused ring system combining pyrrole and triazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.
Major Products:
Oxidation: 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid.
Reduction: 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various ligands and catalysts used in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Medicine: The compound is being investigated for its potential therapeutic applications. Its derivatives are being explored for their ability to inhibit specific enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties, such as advanced polymers and coatings .
Mechanism of Action
The mechanism of action of 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. It can also interact with DNA, causing disruptions in replication and transcription processes .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes such as kinases and proteases, which are involved in various cellular processes.
Comparison with Similar Compounds
- 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethanol
- 3-phenyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole
- 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine
Uniqueness: 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde is unique due to its aldehyde functional group, which allows for a wide range of chemical modifications. This makes it a versatile intermediate in the synthesis of various derivatives with potential biological activities .
Properties
CAS No. |
1330751-98-8 |
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Molecular Formula |
C6H7N3O |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde |
InChI |
InChI=1S/C6H7N3O/c10-4-6-8-7-5-2-1-3-9(5)6/h4H,1-3H2 |
InChI Key |
GUUXIRCMORKOCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NN=C(N2C1)C=O |
Purity |
95 |
Origin of Product |
United States |
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